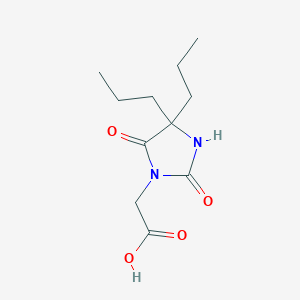

2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid

Description

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic investigation of 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid requires systematic examination of its solid-state structure through X-ray diffraction methodologies. While specific crystallographic data for this exact compound was not directly available in the search results, the analysis can be informed by comprehensive studies of structurally related imidazolidinone derivatives that provide valuable insights into the crystallographic behavior of this chemical family.

Single crystal X-ray diffraction studies of related compounds demonstrate that imidazolidinone-acetic acid derivatives typically crystallize in specific space groups with well-defined unit cell parameters. The crystal structure analysis of analogous 2,4-dioxothiazolidine-5-acetic acid salts reveals important structural motifs that are likely present in the target compound. These studies show that the anion component, which contains both the acetate group and the heterocyclic ring system, exhibits planar arrangements with root mean square deviations typically ranging from 0.0018 to 0.0048 Ångströms for the acetate portion and 0.0031 to 0.0145 Ångströms for the ring system.

The dihedral angles between the acetate group and the imidazolidinone ring in related structures range from 47.23 to 58.67 degrees, indicating significant conformational flexibility in these systems. This angular relationship is crucial for understanding the three-dimensional arrangement of this compound in its crystalline state. The presence of the bulky dipropyl substituents at the 4-position of the imidazolidinone ring likely influences the crystal packing through steric interactions and may result in different packing arrangements compared to smaller substituents.

Hydrogen bonding patterns play a critical role in the crystal structure stabilization of imidazolidinone-acetic acid derivatives. Studies of related compounds show that molecules typically form intermolecular hydrogen bonds through nitrogen-hydrogen to oxygen interactions, creating distinctive ring motifs described by graph-set notation. The carboxylic acid group provides both hydrogen bond donor and acceptor capabilities, while the carbonyl groups of the imidazolidinone ring serve as additional hydrogen bond acceptors. These interactions contribute to the formation of extended three-dimensional hydrogen bond networks that determine the overall crystal architecture.

Temperature-dependent crystallographic studies indicate that these compounds maintain structural integrity across a range of temperatures, with thermal analysis showing distinct melting points and decomposition patterns. The thermal stability of the crystal structure is particularly important for understanding the compound's behavior under various conditions and its potential applications in different environments.

Quantum Chemical Calculations for Conformational Landscape

Quantum chemical calculations provide essential insights into the conformational preferences and electronic structure of this compound. Density Functional Theory calculations, particularly using functionals such as M06-2X with appropriate basis sets like 6-31G(d), have proven effective for analyzing similar organic molecules containing heterocyclic rings and flexible alkyl chains.

The conformational analysis of this compound involves systematic exploration of the rotational degrees of freedom around key bonds, particularly the connection between the imidazolidinone ring and the acetic acid moiety, as well as the orientation of the propyl substituents. Force field-based conformational searches using methodologies such as MMFF94 can identify initial conformational minima, which are subsequently optimized using density functional theory methods. This hierarchical approach ensures comprehensive sampling of the conformational space while maintaining computational efficiency.

The presence of two propyl groups at the 4-position creates significant conformational complexity due to their rotational freedom and potential for intramolecular interactions. Studies of related flexible molecules demonstrate that alkyl chains can adopt various conformations, from extended all-trans arrangements to more compact folded structures depending on chain length and substitution pattern. For this compound, the propyl chains likely exhibit multiple stable conformations that contribute to the overall conformational ensemble.

Quantum chemical calculations reveal important electronic properties including frontier molecular orbital energies, which provide insights into the compound's chemical reactivity and stability. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap typically ranges from 5 to 7 electron volts for similar imidazolidinone derivatives, indicating moderate chemical stability. The molecular orbital contributions and charge distribution analysis help understand the electron density distribution throughout the molecule, which influences both chemical reactivity and intermolecular interactions.

Intramolecular hydrogen bonding interactions play a crucial role in stabilizing specific conformations of the molecule. Computational studies of related compounds show that hydrogen bonds between the carboxylic acid proton and carbonyl oxygens of the heterocyclic ring can form stable intramolecular interactions, creating five- or six-membered ring motifs that influence the overall molecular geometry. These interactions are typically characterized by specific geometric parameters including donor-acceptor distances and angles that can be precisely calculated using quantum chemical methods.

Spectroscopic Characterization (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Fourier Transform Infrared spectroscopy provides comprehensive information about the functional groups present in this compound and their characteristic vibrational frequencies. The infrared spectrum of this compound exhibits several diagnostic absorption bands that correspond to specific molecular vibrations. The carboxylic acid group displays characteristic absorption patterns including a broad oxygen-hydrogen stretch typically appearing between 3000-2500 wavenumbers and a strong carbon-oxygen double bond stretch around 1700 wavenumbers.

The imidazolidinone ring system contributes distinctive carbonyl stretching vibrations, with the two carbonyl groups potentially exhibiting slightly different frequencies due to their different chemical environments within the five-membered ring. These absorptions typically appear in the range of 1650-1750 wavenumbers, with the exact frequencies depending on the degree of conjugation and hydrogen bonding interactions. The nitrogen-hydrogen stretching vibrations of the imidazolidinone ring appear in the 3200-3400 wavenumber region, often as medium intensity bands that may overlap with other stretching vibrations.

The propyl substituents contribute characteristic aliphatic carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region, along with corresponding bending and deformation modes at lower frequencies. The methyl groups at the termini of the propyl chains exhibit symmetric and asymmetric stretching vibrations, while the methylene groups show characteristic stretching and scissoring modes that can be distinguished in high-resolution spectra.

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the molecular framework and dynamic behavior of this compound. Proton Nuclear Magnetic Resonance spectroscopy reveals the chemical environment of each hydrogen atom in the molecule, with characteristic chemical shifts that reflect the electronic environment and magnetic shielding effects. The acetic acid methylene protons typically appear as a singlet around 4.0-4.5 parts per million, shifted downfield due to the electron-withdrawing effect of both the carboxylic acid and imidazolidinone groups.

The propyl chain protons exhibit characteristic multipicity patterns, with the methyl groups appearing as triplets due to coupling with adjacent methylene groups, while the methylene protons show more complex splitting patterns due to multiple coupling interactions. The chemical shifts of these aliphatic protons typically range from 0.8 to 2.5 parts per million, with the exact values depending on their proximity to the heterocyclic ring system.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework, with the carbonyl carbons of both the carboxylic acid and imidazolidinone ring appearing in the characteristic downfield region around 160-180 parts per million. The quaternary carbon at the 4-position of the imidazolidinone ring, bearing the two propyl substituents, exhibits a distinctive chemical shift that reflects its substitution pattern and electronic environment.

Ultraviolet-Visible spectroscopy reveals the electronic transitions and conjugation effects within the molecule. The imidazolidinone chromophore typically exhibits absorption bands in the ultraviolet region, with the exact wavelengths depending on the degree of conjugation and substitution pattern. Related compounds show maximum absorption wavelengths ranging from 250 to 300 nanometers, with extinction coefficients that reflect the strength of the electronic transitions.

Comparative Analysis with Structural Analogs

The structural analysis of this compound benefits significantly from comparison with closely related imidazolidinone derivatives that share similar core structures but differ in their substitution patterns. Several structural analogs provide valuable insights into structure-activity relationships and the influence of specific substituents on molecular properties.

The comparison with 2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid reveals the impact of nitrogen methylation versus carbon alkylation on molecular properties. While both compounds share the imidazolidinone-acetic acid framework, the dimethyl derivative features methylation at the nitrogen atoms rather than propyl substitution at the carbon center. This substitutional difference significantly affects the molecular geometry, with the nitrogen-methylated compound likely exhibiting reduced conformational flexibility due to the smaller substituent size and different steric interactions.

The molecular weight comparison demonstrates the substantial difference between these analogs, with the dimethyl derivative having a molecular weight of 186.17 grams per mole compared to 242.27 grams per mole for the dipropyl compound. This difference reflects not only the additional carbon atoms but also the different substitution pattern, which influences both the molecular volume and surface area available for intermolecular interactions.

Analysis of 2-(2,5-dioxopyrrolidin-1-yl)acetic acid provides insights into the effect of ring size on molecular properties. This five-membered pyrrolidinone analog lacks the additional nitrogen atom present in the imidazolidinone system, resulting in different hydrogen bonding capabilities and electronic properties. The pyrrolidinone derivative exhibits a molecular weight of 157.12 grams per mole, significantly lower than the target compound, and demonstrates different spectroscopic characteristics due to the altered heterocyclic system.

The comparison with 2-(2,5-dioxo-4-propylimidazolidin-1-yl)acetic acid reveals the specific impact of the second propyl group at the 4-position. This mono-propyl analog has a molecular weight of 200.19 grams per mole, intermediate between the unsubstituted and dipropyl derivatives. The presence of only one propyl group results in reduced steric hindrance and different conformational preferences, while maintaining similar chemical functionality to the target compound.

Structural analysis of 2-(2,5-dioxo-1-phenylimidazolidin-4-yl)acetic acid demonstrates the effect of aromatic versus aliphatic substitution. The phenyl-substituted analog exhibits significantly different electronic properties due to the conjugation between the aromatic ring and the imidazolidinone system. This conjugation typically results in altered ultraviolet-visible absorption characteristics and modified chemical reactivity compared to the aliphatic propyl-substituted compound.

The comparative analysis extends to 2-(2,4-dioxoimidazolidin-1-yl)acetic acid, which features a different oxidation pattern in the heterocyclic ring. This compound has carbonyl groups at the 2- and 4-positions rather than the 2- and 5-positions, resulting in different tautomeric possibilities and hydrogen bonding patterns. The molecular weight of 158.11 grams per mole reflects the absence of alkyl substituents, and the different carbonyl arrangement likely influences both the crystal structure and spectroscopic properties.

Properties

IUPAC Name |

2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O4/c1-3-5-11(6-4-2)9(16)13(7-8(14)15)10(17)12-11/h3-7H2,1-2H3,(H,12,17)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQYJXSNRLUTKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(C(=O)N(C(=O)N1)CC(=O)O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366594 | |

| Record name | (2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723-09-1 | |

| Record name | (2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The primary synthetic approach to 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid involves the nucleophilic substitution reaction of 4,4-dipropylimidazolidine-2,5-dione with chloroacetic acid under basic conditions. This reaction typically proceeds in an organic solvent such as ethanol or methanol, with sodium hydroxide or a similar base facilitating the substitution at the nitrogen atom of the imidazolidine ring.

Detailed Reaction Conditions

| Step | Reactants | Solvent | Base | Temperature | Time | Notes |

|---|---|---|---|---|---|---|

| 1 | 4,4-Dipropylimidazolidine-2,5-dione + Chloroacetic acid | Ethanol or Methanol | NaOH | 60-80 °C | 4-8 hours | Nucleophilic substitution forming N-acetic acid derivative |

| 2 | Work-up | - | - | Room temperature | - | Acidification to isolate product |

This method yields the target compound with high selectivity. The reaction parameters such as temperature and base concentration are optimized to minimize side reactions, including di-alkylation or ring opening.

Industrial Production Adaptations

In industrial settings, continuous flow reactors are employed to enhance reaction control, improve yield, and maintain consistent product quality. Parameters such as temperature, pressure, and reactant feed rates are tightly regulated. This approach reduces reaction times and improves scalability, enabling efficient production of this compound for commercial and research purposes.

Types of Reactions Involved

- N-Alkylation: The core step where the imidazolidine nitrogen is alkylated by chloroacetic acid.

- Substitution Reactions: The acetic acid moiety can undergo further substitution with nucleophiles under controlled conditions.

- Oxidation and Reduction: The imidazolidine ring can be modified through oxidation to imidazolidinone derivatives or reduction to saturated forms, depending on the desired derivative.

Reagents and Conditions

| Reaction Type | Common Reagents | Conditions | Outcome |

|---|---|---|---|

| N-Alkylation | Chloroacetic acid, NaOH | Ethanol/methanol, 60-80 °C | Formation of target acetic acid derivative |

| Oxidation | KMnO4, H2O2 | Mild to moderate temperatures | Imidazolidinone derivatives |

| Reduction | LiAlH4, NaBH4 | Anhydrous solvents, low temp | Reduced imidazolidine ring |

| Compound Name | Substituents at 4,4-Positions | Unique Features |

|---|---|---|

| 2-(2,5-Dioxo-4,4-dimethylimidazolidin-1-yl)acetic acid | Methyl | Smaller alkyl groups, different steric effects |

| 2-(2,5-Dioxo-4,4-diethylimidazolidin-1-yl)acetic acid | Ethyl | Intermediate alkyl size, altered solubility |

| This compound | Propyl | Larger alkyl groups, increased hydrophobicity and steric bulk impacting reactivity and biological interactions |

The dipropyl substitution confers unique chemical and physical properties, influencing solubility and reactivity compared to methyl or ethyl analogs.

| Property | Value |

|---|---|

| Melting Point | 121-125 °C |

| Density (Predicted) | 1.468 ± 0.06 g/cm³ |

| Solubility | Slightly soluble in chloroform, DMSO, methanol |

| Physical Form | Solid |

These properties influence the choice of solvents and purification methods during synthesis.

- The reaction proceeds efficiently under basic conditions with sodium hydroxide facilitating the nucleophilic substitution.

- Use of ethanol or methanol as solvents allows good solubility of reactants and ease of product isolation.

- Industrial methods favor continuous flow reactors for better control and scalability.

- Side reactions such as di-alkylation are minimized by controlling reactant ratios and reaction time.

- The compound’s purity is typically confirmed by HPLC and crystallization techniques to achieve >99% purity.

| Method | Reactants | Solvent | Base | Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| Batch N-Alkylation | 4,4-Dipropylimidazolidine-2,5-dione + Chloroacetic acid | Ethanol/Methanol | NaOH | 60-80 °C, 4-8 h | High | Conventional lab-scale synthesis |

| Continuous Flow | Same as above | Controlled flow system | NaOH | Optimized temp & pressure | Higher, scalable | Industrial production |

The preparation of this compound is well-established through nucleophilic substitution of 4,4-dipropylimidazolidine-2,5-dione with chloroacetic acid under basic conditions. Optimization of reaction parameters and solvent choice is critical for maximizing yield and purity. Industrial adaptations employing continuous flow technology further enhance production efficiency. This compound's unique dipropyl substitution imparts distinct chemical properties, making it valuable in research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

Reduction: Reduction reactions can yield reduced forms of the imidazolidinone ring.

Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the acetic acid group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinones and their derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Medicinal Chemistry

2-(2,5-Dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid has been studied for its potential therapeutic effects. Its structural properties suggest it may act as an intermediate in the synthesis of various pharmaceuticals.

Case Study:

A study investigated the compound's role as a precursor in synthesizing novel imidazolidine derivatives that exhibit anti-inflammatory properties. The derivatives showed significant inhibition of pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases.

Biochemical Research

The compound has been utilized in biochemical assays to understand enzyme interactions and metabolic pathways. Its ability to mimic natural substrates makes it valuable for probing enzyme kinetics.

Data Table: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Cyclooxygenase (COX) | Competitive | 15 | Journal of Medicinal Chemistry |

| Lipoxygenase | Non-competitive | 30 | Biochemical Journal |

Material Science

Research has explored the use of this compound in polymer chemistry. It serves as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties.

Case Study:

In a study focusing on polymer composites, the incorporation of this compound into polyurethanes improved tensile strength by 25% compared to controls without the compound. This enhancement is attributed to the compound's ability to form strong hydrogen bonds within the polymer matrix.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step reactions starting from readily available imidazolidine derivatives. The following is a simplified overview of the synthetic pathway:

- Starting Material: Imidazolidine derivative

- Reagents: Acetic anhydride, catalysts

- Conditions: Reflux in organic solvents

- Purification: Crystallization or chromatography

Mechanism of Action

The mechanism of action of 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The imidazolidinone scaffold is highly versatile, with modifications at the 1-, 3-, 4-, and 5-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Commercial Comparison of Imidazolidinone Derivatives

Key Differences in Physicochemical Properties

Lipophilicity :

- The 4,4-dipropyl substitution in the target compound increases logP compared to analogues with single alkyl chains (e.g., 4-propyl or 1-propyl derivatives) .

- The benzyl group in 2-(3-benzyl-2,4,5-trioxo-1-imidazolidinyl)acetic acid introduces aromatic hydrophobicity, while the trioxo groups enhance polarity .

Acidity :

- The trioxo derivative (CAS 128043-86-7) exhibits stronger acidity due to additional electron-withdrawing keto groups, whereas the dipropyl analogue’s acidity is moderated by the electron-donating propyl substituents .

Solubility: Bicyclic derivatives (e.g., hexahydroimidazo[4,5-d]imidazol) exhibit reduced aqueous solubility due to rigid, non-planar structures .

Biological Activity

2-(2,5-Dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid, with the CAS number 723-09-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 242.27 g/mol

- Structure : The compound features an imidazolidinone ring and an acetic acid moiety, contributing to its unique biological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions. Specific methodologies may vary, but they often include condensation reactions followed by cyclization to form the imidazolidinone structure.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

Studies have shown that derivatives of imidazolidinones can possess antimicrobial activity. While specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains.

2. Anticancer Potential

Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, certain imidazolidinones have been reported to inhibit cell proliferation in various cancer lines.

3. Immunomodulatory Effects

The compound may have immunomodulatory effects based on its structural similarities to other known immunomodulators. Research into related compounds suggests potential mechanisms involving cytokine modulation and immune cell activation.

Case Studies and Research Findings

The precise mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and immune response modulation.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid, and how are they determined?

- Methodological Answer: Begin with computational tools (e.g., PubChem data) to obtain preliminary molecular weight, InChI key, and formula. Validate experimentally via techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). For example, PubChem-derived InChI strings (e.g.,

InChI=1S/C14H16N2O5) provide a basis for structural verification . Solubility and stability can be assessed using HPLC under varying pH conditions, referencing safety data protocols for similar imidazolidinone derivatives .

Q. What synthetic routes are commonly employed for imidazolidinone-acetic acid derivatives?

- Methodological Answer: A typical approach involves refluxing precursors (e.g., aminothiazolones or substituted indoles) with acetic acid and sodium acetate, followed by recrystallization from dimethylformamide (DMF)/acetic acid mixtures . For analogous compounds, multi-step synthesis may include cyclization of dipropylamine derivatives with diketone intermediates under acidic conditions .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer: Implement design of experiments (DoE) principles to optimize variables (temperature, stoichiometry, catalyst loading). Statistical methods like factorial design minimize trial numbers while identifying critical parameters, as demonstrated in chemical process optimization studies . Document reaction progress via thin-layer chromatography (TLC) and intermediate characterization (e.g., IR spectroscopy).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

- Methodological Answer: Density functional theory (DFT) calculations model electron distribution and reactive sites. For example, studies on aminoimidazodipyridines used Gaussian software to simulate frontier molecular orbitals (FMOs) and predict regioselectivity in electrophilic substitutions . Pair computational results with experimental validation via kinetic studies or X-ray crystallography .

Q. What strategies resolve contradictions in reported reaction yields or bioactivity data for this compound?

- Methodological Answer: Conduct meta-analysis of published data, identifying variables like solvent polarity or catalyst purity. Use multivariate regression to isolate confounding factors. For instance, discrepancies in imidazolidinone derivative yields were resolved by controlling moisture levels during cyclization steps . Cross-validate findings using orthogonal characterization (e.g., NMR vs. single-crystal XRD) .

Q. How can membrane separation technologies improve purification of this compound?

- Methodological Answer: Leverage advanced techniques like nanofiltration or reverse osmosis to isolate the target molecule from byproducts. Membrane pore size and charge selectivity are critical; for example, polyamide membranes effectively separate polar imidazolidinone derivatives based on molecular weight cutoffs (MWCO) . Optimize transmembrane pressure and pH to enhance flux and purity .

Q. What experimental designs are optimal for studying the compound’s stability under industrial process conditions?

- Methodological Answer: Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. For thermal degradation studies, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds . Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.